molecular formula C14H14BrNO2 B13926039 tert-Butyl 6-bromoquinoline-4-carboxylate

tert-Butyl 6-bromoquinoline-4-carboxylate

Cat. No.: B13926039
M. Wt: 308.17 g/mol
InChI Key: XBHFVEZKMNBHPX-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 6-bromoquinoline-4-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3

InChI Key

XBHFVEZKMNBHPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

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